molecular formula C8H7BrO4S B6216142 3-bromo-2-methanesulfonylbenzoic acid CAS No. 2742653-75-2

3-bromo-2-methanesulfonylbenzoic acid

Cat. No.: B6216142
CAS No.: 2742653-75-2
M. Wt: 279.1
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Description

3-Bromo-2-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7BrO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a methanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methanesulfonylbenzoic acid typically involves the bromination of 2-methanesulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methanesulfonylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced, leading to different functional derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, or ethers.

    Oxidation Products: Oxidation can lead to sulfonic acids or sulfonates.

    Reduction Products: Reduction can yield sulfides or thiols.

Scientific Research Applications

3-Bromo-2-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-bromo-2-methanesulfonylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity or altering their function. The methanesulfonyl group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

    3-Bromo-2-methoxybenzoic acid: Contains a methoxy group instead of a methanesulfonyl group.

    2-Bromo-4-methanesulfonylbenzoic acid: Similar but with the bromine and methanesulfonyl groups in different positions.

Uniqueness

3-Bromo-2-methanesulfonylbenzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2742653-75-2

Molecular Formula

C8H7BrO4S

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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